molecular formula C22H27ClN4O3 B2706494 N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049574-97-1

N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No. B2706494
CAS RN: 1049574-97-1
M. Wt: 430.93
InChI Key: ZFOHOPMPMFJIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H27ClN4O3 and its molecular weight is 430.93. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

The compound’s structure suggests potential antibacterial properties. Researchers have synthesized similar thiazole derivatives and evaluated their efficacy against bacterial strains. For instance, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine exhibited antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . Further investigations could explore its mechanism of action and potential clinical applications.

Urease Inhibition

Thiourea derivatives have gained attention as urease inhibitors due to their potential therapeutic applications. The compound’s 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrid variants (with aliphatic and aromatic side chains) were synthesized and evaluated for their inhibitory effects on urease. Among these, derivative 4i demonstrated significant inhibition . Urease inhibition is relevant in treating conditions associated with urease activity, such as gastric ulcers and urinary tract infections.

Regeneration of Amines

The presence of the 2-methoxyphenyl group in the compound suggests chemoselective behavior. Specifically, 2-methoxyphenyl isocyanate can act as a protecting group for amines, allowing their regeneration after deprotection. This property is valuable in organic synthesis, where selective protection and deprotection steps are crucial .

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3/c1-16-17(23)6-5-7-18(16)25-22(29)21(28)24-10-11-26-12-14-27(15-13-26)19-8-3-4-9-20(19)30-2/h3-9H,10-15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOHOPMPMFJIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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